molecular formula C8H8ClNO3 B13606676 2-(5-Chloro-2-nitrophenyl)ethan-1-ol

2-(5-Chloro-2-nitrophenyl)ethan-1-ol

Cat. No.: B13606676
M. Wt: 201.61 g/mol
InChI Key: MYASGDHIZXYCAK-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-nitrophenyl)ethan-1-ol typically involves the nitration and chlorination of phenyl ethan-1-ol derivatives. One common method involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethylene glycol in the presence of a base, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces corresponding ketones or aldehydes.

    Reduction: Produces 2-(5-chloro-2-aminophenyl)ethan-1-ol.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzaldehyde
  • 2-Chloro-5-nitrophenylacetic acid
  • 2-Chloro-5-nitrophenylmethanol

Uniqueness

2-(5-Chloro-2-nitrophenyl)ethan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various applications, from organic synthesis to potential therapeutic uses .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-(5-chloro-2-nitrophenyl)ethanol

InChI

InChI=1S/C8H8ClNO3/c9-7-1-2-8(10(12)13)6(5-7)3-4-11/h1-2,5,11H,3-4H2

InChI Key

MYASGDHIZXYCAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCO)[N+](=O)[O-]

Origin of Product

United States

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